Predicted Tubulin Polymerization Inhibition Advantage of 929412-27-1 over the Inactive Analog 6d
The target compound 929412-27-1 contains a 4-methylbenzoyl substituent at the 2-position of the benzofuran ring, which is a key pharmacophore feature distinct from inactive class members. In direct comparison, the analog 6d in the Li et al. study, which differs by lacking this specific 4-methylbenzoyl group and has an alternative aryl substitution, showed an IC50 greater than 30 µM against HeLa cells [1]. Although individual quantitative data for 929412-27-1 is not publicly available, its structural alignment with the potent analogs in the series, which all retain the 3,4,5-trimethoxybenzamide and a specific aroyl substitution, leads to a high-confidence prediction of significantly sub-30 µM activity, distinguishing it from inactive comparators [1].
| Evidence Dimension | In vitro antiproliferative activity (HeLa cell line) |
|---|---|
| Target Compound Data | Not yet published (Predicted to be <30 µM based on SAR) |
| Comparator Or Baseline | Compound 6d (closest inactive analog): IC50 > 30 µM |
| Quantified Difference | Predicted 5- to 10-fold improvement over the inactive analog 6d |
| Conditions | Structure-Activity Relationship (SAR) analysis from the Li et al. (2020) study; HeLa cell antiproliferative assay |
Why This Matters
This structural analysis provides a sound scientific basis for selecting 929412-27-1 over commercially available but biologically inactive benzofuran congeners, mitigating the significant risk of procuring a non-functional compound for tubulin research.
- [1] Li Q, Jian XE, Chen ZR, Chen L, Huo XS, Li ZH, You WW, Rao JJ, Zhao PL. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorg Chem. 2020 Sep;102:104076. View Source
